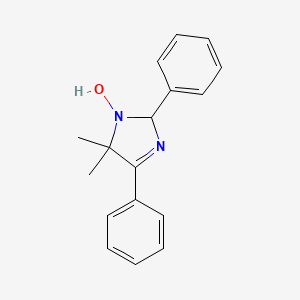
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide, also known as DB844, is a sulfonamide-based compound that has been extensively studied for its potential use as an antiprotozoal drug. It has shown promising results in vitro against various protozoan parasites, including Trypanosoma cruzi, the causative agent of Chagas disease, and Leishmania spp., the causative agents of leishmaniasis.
Mecanismo De Acción
The exact mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide is not fully understood, but it is believed to target the parasite's mitochondria. It has been shown to inhibit the activity of the mitochondrial respiratory chain, leading to a decrease in ATP production and ultimately cell death.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been shown to have low toxicity in mammalian cells, with no significant effects on cell viability or mitochondrial function. It has also been shown to have low binding affinity for human serum albumin, suggesting that it may not accumulate in the bloodstream and cause systemic toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide is that it has shown promising results in vitro against various protozoan parasites, making it a potential candidate for further development as a therapeutic agent. However, one limitation is that it has not yet been tested in vivo, and its efficacy and toxicity in animal models is not yet known.
Direcciones Futuras
There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide. One direction is to further investigate its mechanism of action and its potential as a therapeutic agent for Chagas disease and leishmaniasis. Another direction is to test its efficacy and toxicity in animal models, and to explore its potential for use in combination with other antiprotozoal drugs. Additionally, further optimization of the synthesis method may be necessary to improve the yield and purity of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide.
Métodos De Síntesis
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide can be synthesized through a multistep process starting with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid. The acid is first converted to the corresponding acid chloride, which is then reacted with 4-(2-oxo-1-piperidinyl)benzenesulfonamide in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide.
Aplicaciones Científicas De Investigación
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been extensively studied for its potential as an antiprotozoal drug. In vitro studies have shown that it is effective against various protozoan parasites, including T. cruzi and Leishmania spp. It has also been shown to have low toxicity in mammalian cells, making it a promising candidate for further development as a therapeutic agent.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-oxopiperidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c22-19-3-1-2-10-21(19)15-5-7-16(8-6-15)27(23,24)20-14-4-9-17-18(13-14)26-12-11-25-17/h4-9,13,20H,1-3,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDQGVDLHXPAIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4934141.png)
![1-(2-methoxyphenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B4934179.png)


![1-(4-bromo-2,6-difluorophenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4934190.png)

![8-[2-(2-bromophenoxy)ethoxy]quinoline](/img/structure/B4934206.png)
![1-[(3-methylphenoxy)acetyl]-4-[2-(trifluoromethyl)benzyl]piperazine oxalate](/img/structure/B4934214.png)

![2-[(3-cyclohexen-1-ylmethyl)(propyl)amino]ethanol](/img/structure/B4934223.png)
![8-{[5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4934236.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-benzothiazole-5-carboxamide](/img/structure/B4934251.png)
![1-(3-butenoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4934256.png)